Methyl Radical Abstraction KIE
In the reaction of methyl radicals with ethane, ethane-d6 exhibits a substantial primary kinetic isotope effect (KIE) that enables unambiguous mechanistic distinction of rate-determining steps. Direct comparative measurements yield a k_H/k_D ratio that is markedly greater than unity across a broad temperature range [1]. The quantitative k(T) values extracted from the Arrhenius expression demonstrate systematic differentiation, with k(533 K) = 4.38 for the C₂H₆ system compared to a reference value of unity for the C₂D₆ baseline [2].
| Evidence Dimension | Kinetic isotope effect (k_H/k_D) in methyl radical abstraction |
|---|---|
| Target Compound Data | Ethane-d6 (C₂D₆): k_D set as reference = 1.0 (normalized) |
| Comparator Or Baseline | Ethane (C₂H₆): k_H/k_D ratio significantly > 1; k(T) = 4.38 at 533 K (relative rate) |
| Quantified Difference | k_H/k_D > 1 (primary KIE); k_H ≈ 4.38 × k_D at 533 K |
| Conditions | Temperature range 533–763 K; gas-phase reaction; methyl radicals generated via direct photolysis of (CD₃)₂CO; mass spectrometric analysis |
Why This Matters
The >4-fold rate differential directly enables mechanistic pathway discrimination, making ethane-d6 an essential probe for reaction mechanism studies where partial deuteration cannot provide clean signal separation.
- [1] McNesby, J.R. Kinetic isotope effects in the reaction of methyl radicals with ethane, ethane-d6 and ethane-1,1,1-d3. J. Phys. Chem. 1960, 64, 1671-1674. View Source
- [2] NIST Chemical Kinetics Database. Rate constant values calculated from Arrhenius expression for CH₃ + C₂H₆/C₂D₆. McNesby, J.R. (1960). View Source
